molecular formula C10H9N3O4 B13005005 Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13005005
M. Wt: 235.20 g/mol
InChI Key: GDRGHUGVXGPOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a nitro group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ester group can be hydrolyzed to release the active benzimidazole moiety, which can inhibit various enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both a nitro group and an ester functional group. This combination allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

ethyl 6-nitro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

GDRGHUGVXGPOFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2

Origin of Product

United States

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